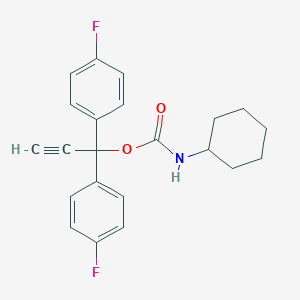
1,1-bis(4-fluorophenyl)prop-2-ynyl N-cyclohexylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-bis(4-fluorophenyl)prop-2-ynyl N-cyclohexylcarbamate is a chemical compound known for its unique structure and properties It features a cyclohexane ring, a carbamic acid group, and two p-fluorophenyl groups attached to a propynyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexanecarbamic acid, 1,1-bis(p-fluorophenyl)-2-propynyl ester typically involves multiple steps. One common method starts with the preparation of the intermediate, bis(4-fluorophenyl)methanol. This intermediate is then reacted with cyclohexanecarbamic acid under specific conditions to form the final product. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of cyclohexanecarbamic acid, 1,1-bis(p-fluorophenyl)-2-propynyl ester may involve large-scale reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring consistent quality and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-bis(4-fluorophenyl)prop-2-ynyl N-cyclohexylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the conversion of the ester group to an alcohol group.
Substitution: The compound can participate in substitution reactions, where one of the fluorine atoms is replaced by another substituent.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted derivatives.
Applications De Recherche Scientifique
1,1-bis(4-fluorophenyl)prop-2-ynyl N-cyclohexylcarbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of cyclohexanecarbamic acid, 1,1-bis(p-fluorophenyl)-2-propynyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to cyclohexanecarbamic acid, 1,1-bis(p-fluorophenyl)-2-propynyl ester include:
- Bis(4-fluorophenyl)methanol
- Bis(4-fluorophenyl)-methanone
- 1,1-bis(p-fluorophenyl)-2,2,2-trichloroethane
Uniqueness
What sets cyclohexanecarbamic acid, 1,1-bis(p-fluorophenyl)-2-propynyl ester apart is its unique combination of a cyclohexane ring, carbamic acid group, and propynyl ester. This structure imparts specific chemical and physical properties that make it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance in scientific research .
Propriétés
Numéro CAS |
10087-77-1 |
|---|---|
Formule moléculaire |
C22H21F2NO2 |
Poids moléculaire |
369.4 g/mol |
Nom IUPAC |
1,1-bis(4-fluorophenyl)prop-2-ynyl N-cyclohexylcarbamate |
InChI |
InChI=1S/C22H21F2NO2/c1-2-22(16-8-12-18(23)13-9-16,17-10-14-19(24)15-11-17)27-21(26)25-20-6-4-3-5-7-20/h1,8-15,20H,3-7H2,(H,25,26) |
Clé InChI |
DGBAMTYZPLYMAR-UHFFFAOYSA-N |
SMILES |
C#CC(C1=CC=C(C=C1)F)(C2=CC=C(C=C2)F)OC(=O)NC3CCCCC3 |
SMILES canonique |
C#CC(C1=CC=C(C=C1)F)(C2=CC=C(C=C2)F)OC(=O)NC3CCCCC3 |
Key on ui other cas no. |
10087-77-1 |
Synonymes |
Cyclohexanecarbamic acid 1,1-bis(p-fluorophenyl)-2-propynyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















